molecular formula C8H6BrClO3 B1266919 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde CAS No. 90004-83-4

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Cat. No. B1266919
CAS RN: 90004-83-4
M. Wt: 265.49 g/mol
InChI Key: HQOHSCYWUXNDDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde involves multi-step chemical reactions. For instance, the synthesis of related compounds typically starts from simple benzaldehydes, which are subsequently subjected to various functionalization reactions including halogenation, methoxylation, and hydroxylation to introduce the respective functional groups at desired positions on the aromatic ring. A study by Chen Bing-he (2008) discusses the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a related compound, through bromination and hydrolysis, followed by cyanidation, methoxylation, and esterification, highlighting the complex steps involved in synthesizing such halogenated aromatic compounds (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is characterized by the arrangement of functional groups around the aromatic ring. X-ray crystallography is a common tool used to determine these structures. For example, compounds with similar structures to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde have been found to be almost planar, as seen in the crystal structures of related molecules, indicating minimal steric hindrance among the substituents, which can influence the compound's reactivity and interactions (Y. Chumakov et al., 2014).

Scientific Research Applications

Antioxidant Activity

  • Synthesis and Antioxidant Activity: 3-bromo-4-hydroxy-5-methoxybenzaldehyde, a derivative of 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, was synthesized and tested for its antioxidant activities using the DPPH method. It displayed significant antioxidant activity, indicating potential applications in this field (Rijal, Haryadi, & Anwar, 2022).

Chemical Synthesis and Structural Studies

  • Thermal Rearrangement and Synthesis: A compound related to 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde was involved in a thermal rearrangement process to form other complex organic structures, highlighting its utility in synthetic organic chemistry (Rahman & Scrowston, 1983).
  • Crystal Structure Analysis: Similar compounds have been analyzed for their crystal structures using X-ray diffraction, aiding in understanding their molecular conformation and potential applications (Chumakov et al., 2014).
  • Planar Molecular Structure: Research on closely related compounds has revealed planar molecular structures, which is significant for understanding their chemical behavior and potential applications in material science (Hou, 2009).

Applications in Material Science and Chemistry

  • Spectroscopic and Structural Characterizations: The compound's derivatives have been characterized using various spectroscopic techniques, suggesting its importance in material science research (Güler et al., 2012).
  • Unexpected Formation in Chemical Reactions: Studies have shown that bromination of related compounds can lead to the unexpected formation of 2-bromo-3-hydroxybenzaldehyde, underlining the compound's unpredictable behavior in certain chemical reactions (Otterlo et al., 2004).

properties

IUPAC Name

2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOHSCYWUXNDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294312
Record name 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

CAS RN

90004-83-4
Record name NSC95791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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